2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a cyclohexane ring. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method includes the condensation reaction of 4-amino acetophenone with threonine amino acid . The reaction is carried out in a solvent mixture, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cyclohexane derivatives.
Scientific Research Applications
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 1,3-dehydroadamantane
- 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)-isoindoline-1,3-dione
Uniqueness
What sets 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications, from basic research to industrial production.
Properties
IUPAC Name |
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13(18-16(22)10-19(2,3)11-17(18)23)20-15(12-21)9-14-7-5-4-6-8-14/h4-8,15,20-21H,9-12H2,1-3H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURJFWXKCLQEPI-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@@H](CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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